Unii-91N8O25H4L
Description
UNII-91N8O25H4L, also known as GYKI 53784, is a dioxolobenzodiazepine derivative classified as a selective AMPA receptor antagonist. It exhibits neuroprotective properties by blocking glutamate-induced excitotoxicity, making it relevant in studies of neurological disorders such as epilepsy and neurodegenerative diseases .
Properties
CAS No. |
161832-71-9 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(8R)-5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)/t11-/m1/s1 |
InChI Key |
SMGACXZFVXKEAX-LLVKDONJSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |
Appearance |
Solid powder |
Other CAS No. |
161832-71-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-aminophenyl)-8-methyl-7-(N-methylcarbamoyl)-8,9-dihydro-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepine BDZ-f compound GYKI 53784 GYKI-53784 LY 303070 LY303070 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GYKI 53784 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of GYKI 53784 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: GYKI 53784 undergoes various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Biological Activity
Unii-91N8O25H4L, also known as Isoxaflutole, is a selective herbicide predominantly used in agricultural settings, particularly for maize crops. This compound was first introduced by Rhône-Poulenc in 1996 and has since been recognized for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of carotenoids in plants.
Isoxaflutole's primary action is through the inhibition of HPPD, leading to the disruption of the conversion of 4-hydroxymethyl pyruvate to homogentisate. This inhibition results in a deficiency of plastoquinone and carotenoids, ultimately causing the bleaching of plant tissues.
Target Enzyme
- Enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD)
- Effect: Disruption of photosynthesis and plant growth due to carotenoid biosynthesis inhibition.
Biochemical Pathways
The inhibition of HPPD affects several biochemical pathways:
- Plastoquinone Biosynthesis: Essential for photosynthesis.
- Carotenoid Production: Vital for plant coloration and protection against oxidative stress.
Pharmacokinetics
Isoxaflutole exhibits rapid absorption characteristics:
- Approximately 70% absorption after low-dose administration (1 mg/kg).
- About 40% absorption after high-dose administration (100 mg/kg).
- The compound has a mean β-phase elimination half-life of around 60 hours , irrespective of dosage.
Temporal Effects
The elimination of radioactivity associated with Isoxaflutole is rapid, with about 80% being eliminated within 48 hours at high doses and within 24 hours at low doses.
Cellular Effects
The cellular effects are primarily linked to its action on HPPD, leading to:
- Inhibition of photosynthesis.
- Bleaching effects on susceptible plant tissues.
Case Studies
Several studies have investigated the effectiveness and environmental impact of Isoxaflutole:
-
Study on Corn Hybrids:
- Variations in tolerance to Isoxaflutole were observed among different corn hybrids. For instance, hybrid ‘Garst 8366’ showed greater sensitivity compared to ‘Garst 8600’ under various soil conditions.
-
Degradation Rates:
- Research indicates that the rate of degradation of its active metabolite, diketonitrile, varies between plant species. Tolerant species like corn rapidly degrade diketonitrile, while susceptible species such as velvetleaf show slower degradation rates.
Comparison with Similar Compounds
Isoxaflutole belongs to a class of herbicides that share similar mechanisms but differ in chemical structure and application.
| Compound Name | Chemical Structure | Mode of Action |
|---|---|---|
| Isoxaflutole | C15H11F3N2O4S | HPPD inhibitor |
| Mesotrione | C14H13N3O5S | HPPD inhibitor |
| Tembotrione | C14H13N3O5S | HPPD inhibitor |
| Sulcotrione | C14H13N3O5S | HPPD inhibitor |
Comparison with Similar Compounds
Research Findings and Limitations
Pharmacological Advantages: this compound’s specificity for AMPA receptors may offer advantages over non-selective inhibitors, reducing side effects in neurological applications .
Data Gaps :
- The evidence lacks direct analogs, solubility, or pharmacokinetic data for this compound, limiting a comprehensive comparison.
Methodological Considerations :
- As per and , rigorous spectral validation (NMR, HRMS) and adherence to reporting standards are critical for replicating studies on such compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
